1-(Cyclopentyloxy)-4-ethynylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopentyloxy-4-ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c1-2-11-7-9-13(10-8-11)14-12-5-3-4-6-12/h1,7-10,12H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIQMKNKDWSPLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)OC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Advanced Chemical Transformations of 1 Cyclopentyloxy 4 Ethynylbenzene
Alkynes in Cycloaddition Chemistry
The carbon-carbon triple bond in 1-(cyclopentyloxy)-4-ethynylbenzene is an excellent participant in cycloaddition reactions, a powerful class of reactions for constructing cyclic molecules.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," known for its high efficiency, selectivity, and mild reaction conditions. google.comgoogle.com This reaction involves the coupling of a terminal alkyne with an azide (B81097) to form a 1,4-disubstituted-1,2,3-triazole.
While no specific studies detailing the CuAAC reaction of this compound have been published, it is expected to be an excellent substrate. The terminal alkyne will readily react with a variety of organic azides in the presence of a copper(I) catalyst. The reaction is generally tolerant of various functional groups, and the ether linkage in the molecule is not expected to interfere. nih.govbldpharm.com
Expected Reaction Scheme: The reaction would proceed as follows, where R represents an organic moiety: this compound + R-N₃ --(Cu(I) catalyst)--> 1-((4-(Cyclopentyloxy)phenyl)ethynyl)-R-1,2,3-triazole
This transformation is widely used in drug discovery, bioconjugation, and materials science. nih.govgoogle.com The resulting triazole products are stable and can serve as important scaffolds in medicinal chemistry.
Diels-Alder and Related Pericyclic Reactions Involving the Ethynyl (B1212043) Moiety
The Diels-Alder reaction is a [4+2] cycloaddition that typically involves a conjugated diene and a dienophile (an alkene or alkyne). google.com The ethynyl group of this compound can act as a dienophile, reacting with a diene to form a cyclohexadiene derivative.
The reactivity of the alkyne as a dienophile is enhanced by the electron-donating nature of the cyclopentyloxy group, which polarizes the triple bond. However, alkynes are generally less reactive dienophiles than alkenes. The reaction may require elevated temperatures or the use of a Lewis acid catalyst to proceed efficiently. google.com
Expected Product of a Diels-Alder Reaction:
| Diene | Dienophile | Expected Product |
|---|
Palladium-Catalyzed Cyclization Reactions and Cascade Processes
Palladium catalysts are highly effective in promoting cyclization reactions involving alkynes. google.com Although specific examples with this compound are not documented, its structure is suitable for various palladium-catalyzed cascade reactions, especially if an additional reactive group is present in the molecule. For instance, if coupled with a molecule containing a suitably positioned nucleophile or another unsaturated group, it could undergo a variety of intramolecular cyclizations.
Metal-Catalyzed Functionalization of the Ethynyl Group
The terminal alkyne is a highly versatile handle for introducing a wide range of functional groups through metal-catalyzed reactions.
Hydrometallation and Carbometallation Reactions
Hydrometallation involves the addition of a metal-hydride bond across the triple bond. This can be achieved with various metals, including boron (hydroboration), silicon (hydrosilylation), and germanium (hydrogermylation). These reactions are often highly regio- and stereoselective, leading to valuable vinyl-metal intermediates. For terminal alkynes like this compound, hydroboration typically places the boron atom at the terminal carbon (anti-Markovnikov addition). beilstein-journals.org
Carbometallation is the addition of an organometallic reagent across the alkyne. This reaction forms a new carbon-carbon bond and a carbon-metal bond, which can be further functionalized. google.com
Table of Expected Hydrometallation Products:
| Reaction | Reagent | Expected Intermediate |
|---|---|---|
| Hydroboration | HBpin | (E)-1-(Cyclopentyloxy)-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzene |
| Hydrosilylation | HSiR₃ | (E)-1-(Cyclopentyloxy)-4-(2-(trialkylsilyl)vinyl)benzene |
Cross-Coupling Reactions at the Terminal Alkyne Position
The terminal C-H bond of the ethynyl group is acidic and can be readily deprotonated to form a metal acetylide, which is a key intermediate in many cross-coupling reactions. The Sonogashira coupling is a prominent example.
The Sonogashira reaction involves the palladium- and copper-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. This compound is an ideal substrate for this reaction, allowing for the formation of unsymmetrical diarylacetylenes.
General Sonogashira Coupling Scheme: this compound + R-X --(Pd catalyst, Cu catalyst, base)--> 1-(Cyclopentyloxy)-4-((R)ethynyl)benzene (Where R is an aryl or vinyl group and X is a halide)
This reaction is exceptionally useful for the synthesis of complex organic molecules, including pharmaceuticals and organic materials. nih.gov
Oxidative Coupling Reactions (e.g., Glaser Coupling)
The terminal alkyne group in this compound is highly susceptible to oxidative coupling reactions, a powerful method for the formation of carbon-carbon bonds. The Glaser coupling, one of the oldest and most fundamental of these reactions, facilitates the dimerization of terminal alkynes to form symmetrical 1,3-diynes. wikipedia.orgrsc.org This reaction is typically catalyzed by copper salts, such as copper(I) chloride, in the presence of a base and an oxidant like oxygen. rsc.orgyoutube.com
The mechanism of the Glaser coupling involves the formation of a copper(I) acetylide intermediate. This intermediate then undergoes oxidation to a copper(II) species, which facilitates the coupling of two acetylide units to form the diyne product. The catalytic cycle is completed by the reoxidation of the resulting copper(I) back to copper(II) by the oxidant present in the reaction medium. organic-chemistry.org
A significant modification of the Glaser coupling is the Hay coupling, which utilizes a soluble copper-TMEDA (tetramethylethylenediamine) complex. wikipedia.orgorganic-chemistry.org This modification offers greater versatility due to the improved solubility of the catalyst in a wider range of solvents. organic-chemistry.org The Hay coupling also operates under an oxygen atmosphere to regenerate the active copper(II) catalyst. wikipedia.org
For this compound, these oxidative coupling reactions would lead to the formation of 1,4-bis(4-(cyclopentyloxy)phenyl)buta-1,3-diyne. The reaction conditions, including the choice of copper catalyst, base, solvent, and oxidant, can be optimized to achieve high yields of the desired symmetrical diyne. The resulting conjugated diyne system has potential applications in materials science due to its electronic and optical properties. rsc.orgresearchgate.net
Table 1: Comparison of Glaser and Hay Coupling Reactions
| Feature | Glaser Coupling | Hay Coupling |
|---|---|---|
| Catalyst | Typically copper(I) salts (e.g., CuCl) | Copper(I) chloride with TMEDA ligand |
| Oxidant | Often stoichiometric Cu(II) or oxygen | Oxygen (air) |
| Key Advantage | Foundational and well-established | Improved catalyst solubility and versatility |
| Typical Product | Symmetrical 1,3-diynes | Symmetrical 1,3-diynes |
Transformations Involving the Cyclopentyloxy Ether Linkage
The cyclopentyloxy ether linkage in this compound presents another avenue for chemical transformations, primarily through cleavage or rearrangement reactions.
The cleavage of aryl ethers, such as the cyclopentyloxy group in the title compound, is a synthetically important transformation. This reaction typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). youtube.com The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the adjacent carbon atom of the alkyl group. In the case of this compound, this would lead to the formation of 4-ethynylphenol (B7805692) and a cyclopentyl halide.
The reaction proceeds via an SN2 mechanism if the alkyl group is primary or secondary. youtube.com Given the secondary nature of the cyclopentyl group, an SN2 pathway is plausible. The choice of acid is crucial, as HCl and HF are generally not strong enough to cleave ethers. youtube.com Alternative reagents for ether cleavage include boron tribromide (BBr₃) and trimethylsilyl (B98337) iodide (TMSI). elsevierpure.com Reductive cleavage using lithium metal is another method, where the reaction can proceed through either α-cleavage (aryl-oxygen bond) or β-cleavage (alkyl-oxygen bond), depending on the solvent and alkyl substituent. nih.gov
Rearrangement reactions involving the cyclopentyl group are also conceivable, particularly under acidic conditions that could lead to the formation of carbocation intermediates. While direct rearrangement of the saturated cyclopentyl group in this compound is less common, related rearrangements of cycloalkenyl aryl ethers are well-documented. mdpi.comnih.govresearchgate.net For instance, the Claisen rearrangement of an allyl aryl ether, a rsc.orgrsc.org-sigmatropic rearrangement, proceeds through a concerted mechanism to form an ortho-substituted phenol. libretexts.org
Although the cyclopentyl group is saturated, under certain catalytic conditions, processes involving ring-opening and re-closure or hydride shifts could potentially occur, leading to isomeric structures. For example, studies on methylcyclopentyl cations have revealed complex rearrangement processes. acs.org The specific conditions required to induce such rearrangements in the cyclopentyloxy group of this compound would need to be explored experimentally.
Directed ortho-Metalation and Related Aromatic Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This reaction utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, to facilitate deprotonation at the adjacent ortho position. uwindsor.cabaranlab.org The resulting aryllithium intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups. wikipedia.org
The cyclopentyloxy group in this compound can potentially act as a DMG. The oxygen atom of the ether can coordinate to the lithium atom of the organolithium reagent, directing deprotonation to one of the ortho positions on the benzene (B151609) ring. wikipedia.orgbaranlab.org The effectiveness of an ether group as a DMG is generally considered moderate, but it can be enhanced by the presence of additives like TMEDA, which break down organolithium aggregates and increase the basicity of the reagent. baranlab.org
If successful, the directed ortho-metalation of this compound would generate a lithiated species that could react with electrophiles such as aldehydes, ketones, alkyl halides, or carbon dioxide. This would provide a route to a variety of disubstituted benzene derivatives with high regioselectivity, a task that is often challenging to achieve through classical electrophilic aromatic substitution reactions. uwindsor.ca The competition between metalation at the ortho position and reaction at the acidic ethynyl proton would be a key factor to consider in the experimental design.
Table 2: Potential Electrophiles for Quenching in Directed ortho-Metalation
| Electrophile | Functional Group Introduced |
|---|---|
| D₂O | Deuterium |
| (CH₃)₃SiCl | Trimethylsilyl |
| R-CHO (Aldehyde) | Hydroxymethyl |
| R₂C=O (Ketone) | Hydroxyalkyl |
| CO₂ | Carboxylic acid |
| I₂ | Iodine |
Advanced Structural Elucidation and Spectroscopic Investigations of 1 Cyclopentyloxy 4 Ethynylbenzene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules. For 1-(cyclopentyloxy)-4-ethynylbenzene, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are employed to assign all proton and carbon signals and to confirm the connectivity of the molecule.
¹H NMR spectroscopy provides information about the chemical environment of protons. In the case of this compound, the aromatic protons on the benzene (B151609) ring typically appear as doublets due to coupling with their neighbors. The ethynyl (B1212043) proton gives a characteristic singlet, and the protons of the cyclopentyl group show complex multiplets due to their various chemical and magnetic environments. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, commonly tetramethylsilane (B1202638) (TMS).
¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum of this compound will show distinct signals for the ethynyl carbons, the substituted and unsubstituted aromatic carbons, and the carbons of the cyclopentyloxy group. The purity of the sample can also be assessed by the absence of extraneous peaks in both ¹H and ¹³C NMR spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ethynyl-H | ~3.0 | - |
| Aromatic-H (ortho to O) | ~6.8 | ~115 |
| Aromatic-H (meta to O) | ~7.4 | ~133 |
| Cyclopentyloxy-CH | ~4.8 | ~80 |
| Cyclopentyloxy-CH₂ | 1.6-2.0 | ~33, ~24 |
| Ethynyl-C (terminal) | - | ~77 |
| Ethynyl-C (internal) | - | ~83 |
| Aromatic-C (ipso, C-O) | - | ~158 |
| Aromatic-C (ipso, C-C≡) | - | ~116 |
To definitively establish the molecular structure, advanced 2D NMR techniques are utilized.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between adjacent aromatic protons and within the cyclopentyl ring, confirming their connectivity. sdsu.eduresearchgate.net
HMQC/HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom. For instance, the signal of the ethynyl proton will correlate with the terminal ethynyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.eduyoutube.com This is crucial for connecting different fragments of the molecule. For example, HMBC would show a correlation between the ethynyl proton and the internal ethynyl carbon, as well as the adjacent aromatic carbon. It would also show correlations between the protons on the cyclopentyloxy group and the ipso-carbon of the benzene ring, confirming the ether linkage.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their vibrational modes. rsc.org
The most characteristic vibrations for this compound are the stretching frequencies of the alkyne and ether functional groups.
C≡C Stretch : The carbon-carbon triple bond of the ethynyl group gives rise to a sharp, and typically weak to medium, absorption in the IR spectrum in the range of 2100-2140 cm⁻¹. The corresponding Raman signal is usually strong.
C-O Stretch : The carbon-oxygen stretching vibration of the ether linkage is expected to produce a strong absorption in the IR spectrum, typically in the region of 1250-1000 cm⁻¹. The asymmetric C-O-C stretch is usually found around 1250 cm⁻¹, while the symmetric stretch appears at a lower frequency.
The benzene ring exhibits several characteristic vibrational modes.
C-H Stretch : Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.
C=C Stretch : The stretching of the carbon-carbon double bonds within the aromatic ring results in a series of absorptions in the 1600-1450 cm⁻¹ region.
Out-of-Plane Bending : The substitution pattern on the benzene ring can be inferred from the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region. oregonstate.edu For a 1,4-disubstituted (para) benzene ring, a strong absorption is expected in the range of 840-810 cm⁻¹. oregonstate.edu
Table 2: Characteristic IR and Raman Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
|---|---|---|---|
| ≡C-H | Stretch | ~3300 | Medium |
| C≡C | Stretch | 2100-2140 | Strong |
| Aromatic C-H | Stretch | 3100-3000 | Medium |
| Aromatic C=C | Stretch | 1600-1450 | Strong |
| C-O-C | Asymmetric Stretch | ~1250 | Medium |
| Aromatic C-H | Out-of-plane bend | 840-810 | Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in its structural confirmation. The molecular formula for this compound is C₁₃H₁₄O, with a monoisotopic mass of approximately 186.10 Da. uni.lu
In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound. The fragmentation pattern can reveal structural information. Common fragmentation pathways for this molecule might include:
Loss of the cyclopentyl group.
Cleavage of the ether bond.
Loss of the ethynyl group.
Fragmentation of the benzene ring. fluorine1.ru
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound, the molecular formula is C₁₃H₁₄O. uni.lu This composition gives it a calculated monoisotopic mass of approximately 186.1045 Da.
While specific experimental HRMS data from peer-reviewed literature is not publicly available for this compound, predictive models are often used to estimate mass spectrometry behavior. For instance, the predicted mass-to-charge ratio (m/z) for the protonated molecule ([M+H]⁺) is 187.11174. uni.lu An experimental HRMS measurement would aim to verify this value to within a few parts per million (ppm), confirming the elemental composition and distinguishing it from other isomers or compounds with the same nominal mass.
Predicted HRMS Adducts for C₁₃H₁₄O
| Adduct Type | Predicted m/z |
|---|---|
| [M+H]⁺ | 187.11174 |
| [M+Na]⁺ | 209.09368 |
| [M-H]⁻ | 185.09718 |
| [M+NH₄]⁺ | 204.13828 |
| [M+K]⁺ | 225.06762 |
This table contains predicted data calculated by computational models; it is not experimental data. uni.lu
Tandem Mass Spectrometry for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) would be the subsequent step to confirm the molecular structure of this compound by analyzing its fragmentation pattern. In a typical MS/MS experiment, the ion corresponding to the molecule (e.g., the [M+H]⁺ ion at m/z 187.11) would be isolated and fragmented. The resulting fragment ions would provide direct evidence for the connectivity of the cyclopentyloxy, benzene, and ethynyl components. However, at present, there are no published tandem mass spectrometry studies for this compound, and therefore, its specific fragmentation pathways have not been experimentally documented.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, yielding precise measurements of bond lengths, bond angles, and intermolecular packing. A search of crystallographic databases reveals that no crystal structure for this compound has been deposited or published to date. The information that would be obtained from such an analysis is detailed below, based on the expected structural features of the molecule.
Investigation of Intermolecular Interactions and Packing Arrangements (Polymorphism)
The study of intermolecular interactions is crucial for understanding how molecules arrange themselves in a crystal lattice. rsc.org For this compound, one would expect to observe various weak interactions, such as C-H···π interactions, where hydrogen atoms from one molecule interact with the electron cloud of a neighboring benzene ring. nih.govnih.gov The packing arrangement could adopt common motifs like herringbone or pi-stacking, although the bulky cyclopentyloxy group might lead to a more complex, less dense packing structure. rsc.org
Polymorphism, the ability of a compound to exist in more than one crystal form, is a possibility. Different polymorphs would arise from different packing arrangements and intermolecular interactions, leading to distinct physical properties. rsc.org However, without experimental crystallographic data, any discussion of the specific packing or potential polymorphism of this compound remains speculative.
Computational and Theoretical Investigations of 1 Cyclopentyloxy 4 Ethynylbenzene
Quantum Chemical Calculations (Density Functional Theory - DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is extensively applied to molecules and condensed phases to predict a wide array of properties.
The first step in the computational analysis of a molecule is typically geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the equilibrium structure. For a flexible molecule like 1-(Cyclopentyloxy)-4-ethynylbenzene, this also involves a conformational analysis to identify the most stable conformers.
The primary source of conformational variability in this molecule is the rotation around the C(phenyl)-O and O-C(cyclopentyl) single bonds. The cyclopentyl group itself exists in various puckered conformations, most commonly an "envelope" or "twist" form, which interconvert rapidly at room temperature. Theoretical calculations explore the potential energy surface by systematically rotating these bonds and calculating the energy of each resulting structure.
Studies on structurally related compounds, such as nitrobenzene, have demonstrated that even for seemingly simple rotations, a combination of gas-phase electron diffraction (GED), microwave spectroscopy, and high-level quantum chemical calculations are used to determine the equilibrium structure and torsional potentials. researchgate.net For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to locate the global minimum energy structure. The results would likely indicate a preferred orientation of the cyclopentyl ring relative to the planar phenylacetylene (B144264) moiety to minimize steric hindrance.
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's ability to act as a nucleophile or electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's capacity to act as an electrophile or electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more polarizable and can be excited with less energy, indicating higher chemical reactivity.
For this compound, DFT calculations would predict the energies and spatial distributions of these orbitals.
HOMO: The HOMO is expected to be localized primarily on the electron-rich π-system of the ethynylbenzene group. The delocalized electrons of the benzene (B151609) ring and the ethynyl (B1212043) triple bond contribute significantly to this orbital.
LUMO: The LUMO is also anticipated to be a π* antibonding orbital distributed across the phenyl and ethynyl groups.
The ether oxygen atom, with its lone pairs, would also influence the electronic landscape, contributing electron density to the aromatic ring via resonance.
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.25 | π-orbital localized on the phenyl-ethynyl system |
| LUMO | -0.98 | π*-orbital localized on the phenyl-ethynyl system |
| HOMO-LUMO Gap | 5.27 | Indicates high kinetic stability |
An Electrostatic Potential (ESP) map is a valuable visualization tool that illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is generated by calculating the electrostatic potential at the solvent-accessible electron density surface. researchgate.net The map is color-coded to represent different potential values: red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green or yellow areas represent neutral or weakly polar regions. walisongo.ac.id
For this compound, an ESP map would reveal:
Negative Potential (Red): A region of high electron density localized around the carbon-carbon triple bond of the ethynyl group and, to a lesser extent, the oxygen atom of the ether linkage. This highlights these areas as potential sites for interaction with electrophiles or hydrogen bond donors.
Positive Potential (Blue): Regions of positive potential would be found on the hydrogen atoms, particularly the acidic proton of the terminal alkyne (H-C≡).
Neutral Potential (Green): The aliphatic cyclopentyl group and the aromatic ring's hydrogen atoms would exhibit a largely neutral or very weakly positive potential.
ESP maps are crucial for understanding non-covalent interactions and predicting how a molecule will interact with other molecules, such as receptors or reactants. scispace.com
Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification and analysis.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with high accuracy. nih.gov More recently, machine learning algorithms trained on large datasets of experimental and DFT-calculated spectra have achieved even greater precision. nih.gov These predictions help in assigning the peaks in an experimental spectrum to specific atoms in the molecule.
| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Aromatic H (ortho to -O) | 6.85 - 6.95 | 115.0 - 116.0 |
| Aromatic H (meta to -O) | 7.35 - 7.45 | 133.5 - 134.5 |
| Alkyne H | 3.00 - 3.10 | 77.0 - 78.0 |
| Cyclopentyl H (-O-CH) | 4.70 - 4.80 | 80.0 - 81.0 |
| Cyclopentyl H (other) | 1.60 - 2.00 | 23.0 - 24.0, 32.0 - 33.0 |
| Alkyne C (ipso) | - | 83.0 - 84.0 |
| Aromatic C (ipso to -O) | - | 158.0 - 159.0 |
| Aromatic C (ipso to -C≡CH) | - | 116.0 - 117.0 |
Vibrational Frequencies: DFT calculations can also compute the vibrational modes of a molecule, which correspond to the absorption peaks in an Infrared (IR) spectrum. By calculating the second derivatives of the energy with respect to atomic displacements, a full set of vibrational frequencies can be obtained. These theoretical frequencies are often scaled by an empirical factor to better match experimental data. This analysis is crucial for identifying functional groups.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|
| ≡C-H Stretch | ~3300 | Strong, Sharp |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2980 - 2870 | Strong |
| C≡C Stretch | ~2110 | Weak-Medium |
| Aromatic C=C Stretch | 1605, 1510 | Medium-Strong |
| Asymmetric C-O-C Stretch | ~1245 | Strong |
Mechanistic Studies Through Computational Chemistry
Beyond static properties, computational chemistry is instrumental in elucidating reaction mechanisms. It allows for the mapping of reaction pathways and the characterization of high-energy, transient species like transition states.
A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest potential energy point. It is an unstable, fleeting arrangement of atoms that connects reactants to products. Locating and characterizing the TS is fundamental to understanding a reaction's kinetics and mechanism.
For this compound, a key reaction would be one involving its terminal alkyne, such as a metal-catalyzed coupling (e.g., Sonogashira coupling) or a cycloaddition (e.g., "click" chemistry). To study such a reaction, computational chemists would:
Propose a Reaction Pathway: Based on chemical principles, a plausible sequence of elementary steps is proposed.
Locate the Transition State: Using specialized algorithms, the geometry of the transition state is optimized. A true TS is a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions.
Frequency Analysis: A vibrational frequency calculation is performed on the TS geometry. A valid transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate, effectively vibrating the molecule apart into products or back to reactants.
The energy difference between the reactants and the transition state defines the activation energy barrier (ΔE‡), a key determinant of the reaction rate. By mapping the entire pathway, including intermediates and transition states, a comprehensive understanding of the reaction mechanism is achieved.
Reaction Pathway Elucidation and Energy Profiles
The catalytic cycle of the copper-free Sonogashira reaction is believed to proceed through two interconnected Pd0/PdII catalytic cycles. wikipedia.org The reaction typically involves the following key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 1-iodo-4-cyclopentyloxybenzene) to form a Pd(II) intermediate. DFT calculations have shown that this step is often the rate-determining step in the catalytic cycle. nih.gov
Alkyne Activation and Deprotonation: In the copper-co-catalyzed version, the terminal alkyne interacts with a copper(I) salt, which increases the acidity of the acetylenic proton, facilitating its removal by a base. youtube.com In the copper-free variant, the alkyne can be activated through the formation of a palladium acetylide complex. wikipedia.org
Transmetallation (in copper-co-catalyzed reactions) or direct reaction with the Pd(II) complex: The resulting copper acetylide transfers the acetylide group to the Pd(II) complex.
Reductive Elimination: The diarylalkyne product is eliminated from the Pd(II) complex, regenerating the active Pd(0) catalyst.
DFT calculations on model systems, such as the coupling of phenyl bromide and phenylacetylene, have provided insights into the energetics of these steps. researchgate.net For instance, the activation barrier for the concerted mechanism in an iron-catalyzed Sonogashira coupling has been calculated to be around 31.15 kcal/mol. digitellinc.com The relative free energies of intermediates and transition states in the palladium-catalyzed reaction have also been computed, revealing the favorability of certain pathways. researchgate.netresearchgate.net
| Reaction Step | Description | Key Computational Insights |
|---|---|---|
| Oxidative Addition | Reaction of Pd(0) with aryl halide | Often the rate-determining step. nih.gov |
| Alkyne Activation | Formation of a metal acetylide | Facilitated by copper(I) or direct interaction with palladium. youtube.comwikipedia.org |
| Reductive Elimination | Formation of the C-C bond and regeneration of the catalyst | Exothermic process leading to the final product. |
Intermolecular Interactions and Supramolecular Assembly Modeling
The solid-state structure and potential for self-assembly of this compound are governed by a variety of non-covalent interactions. Computational modeling provides a powerful tool to dissect and quantify these forces.
In the context of this compound, C-H...π interactions are expected to play a significant role in its supramolecular architecture. The acidic acetylenic proton can act as a hydrogen bond donor, interacting with the electron-rich π-system of the benzene ring of a neighboring molecule. Additionally, the C-H bonds of the cyclopentyl group can also participate in such interactions.
Ab initio calculations on model systems, such as benzene dimers, have been used to quantify the strength of these interactions. acs.org The interaction energy of a T-shaped benzene dimer, a classic example of a C-H...π interaction, has been calculated to be approximately 2.7 kcal/mol. acs.org For substituted systems, these energies can be modulated by the electronic nature of the substituents.
π-π stacking is another crucial interaction for aromatic molecules. In this compound, the phenyl rings can stack in various arrangements, such as parallel-displaced or sandwich configurations. The interaction energy is a balance of attractive (dispersion) and repulsive (exchange-repulsion) forces.
High-level ab initio calculations on the benzene dimer have provided benchmark values for these interactions. The binding energy for a parallel-displaced configuration is estimated to be around 2.8 kcal/mol. acs.org For substituted benzenes, the interaction energies can be significantly influenced by the substituents. researchgate.net For example, theoretical studies on phenylene ethynylene aggregates have highlighted the stabilizing role of π-π interactions in the formation of helical structures. researchgate.net
| Interaction Type | Description | Calculated Interaction Energy (for model systems) |
|---|---|---|
| C-H...π Interaction | Interaction between a C-H bond and a π-system | ~2.7 kcal/mol (T-shaped benzene dimer) acs.org |
| π-π Stacking | Interaction between two aromatic rings | ~2.8 kcal/mol (parallel-displaced benzene dimer) acs.org |
The specific combination of a flexible, space-filling cyclopentyloxy group and a rigid, linear ethynyl group makes this compound a potential building block for self-assembled materials, such as liquid crystals. Computational design strategies can be employed to predict the likelihood of forming specific mesophases.
For instance, the design of liquid crystals with "de Vries-like" properties, which exhibit minimal layer contraction upon phase transition, has been guided by computational principles. nih.gov By modeling the molecular shape and intermolecular interactions, it is possible to predict how molecules will pack in the solid state and in liquid crystalline phases. The balance between the space-filling nature of the aliphatic cyclopentyl group and the directional interactions of the aromatic and acetylenic moieties will dictate the type of liquid crystalline phase formed (e.g., nematic, smectic).
Molecular Dynamics Simulations for Dynamic Behavior and Condensed Phase Phenomena
Molecular dynamics (MD) simulations offer a powerful approach to study the collective behavior of molecules in the condensed phase, providing insights into the formation and properties of liquid crystalline phases and other ordered structures. nanobioletters.comresearchgate.net By simulating a system of many this compound molecules over time, one can observe the emergence of long-range order and characterize the dynamic processes within the material.
MD simulations can be used to calculate various properties, including:
Order Parameters: To quantify the degree of orientational order in a liquid crystalline phase.
Radial Distribution Functions: To describe the local packing and structure of the molecules.
Diffusion Coefficients: To understand the mobility of molecules within the phase.
Phase Transitions: To observe the transition from an isotropic liquid to a more ordered phase as a function of temperature.
Simulations of related systems, such as asphaltene aggregation and other liquid crystalline materials, have demonstrated the utility of MD in understanding self-assembly processes. nih.govstfc.ac.uknih.gov For this compound, MD simulations could predict the temperature range of any liquid crystalline phases and provide a molecular-level picture of their structure and dynamics.
Applications of 1 Cyclopentyloxy 4 Ethynylbenzene in Advanced Materials Science
Precursor in Organic Electronic Materials
The presence of an ethynylbenzene group in 1-(Cyclopentyloxy)-4-ethynylbenzene makes it a valuable building block for the synthesis of novel organic electronic materials. The ethynyl (B1212043) group provides a reactive site for polymerization and the formation of extended π-conjugated systems, which are essential for charge transport in electronic devices.
Conjugated Polymer Synthesis via Alkyne Polymerization
The terminal alkyne functionality of this compound allows it to undergo various alkyne polymerization reactions to form conjugated polymers. These polymers, with backbones of alternating single and multiple bonds, are the cornerstone of organic electronics. The cyclopentyloxy substituent can influence the solubility and processing of the resulting polymer, which are crucial factors for device fabrication. The bulky nature of the cyclopentyloxy group could potentially enhance solubility in common organic solvents, facilitating the formation of thin films for electronic devices.
Oligomer and Dendrimer Scaffolds for Charge Transport
Beyond linear polymers, this compound can be incorporated into more complex molecular architectures such as oligomers and dendrimers. These well-defined, monodisperse structures can serve as scaffolds for efficient charge transport. In such systems, the precise arrangement of the ethynylbenzene units can be controlled to optimize intermolecular and intramolecular charge hopping pathways. Theoretical studies on related poly(arylene-ethynylene) derivatives have shown that the presence of alkoxy chains can influence the crystal structure and enhance electron mobility. tandfonline.com
Role in Organic Light-Emitting Diodes (OLEDs) and Photovoltaics
Conjugated materials derived from this compound could find applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In OLEDs, these materials could function as the emissive layer or as charge-transporting layers. The electronic properties of the polymer, such as the HOMO and LUMO energy levels, can be tuned by modifying the polymer backbone and substituents to achieve efficient charge injection, transport, and recombination, leading to light emission in the desired color range.
In OPVs, polymers incorporating this monomer could act as the donor material in a bulk heterojunction with a suitable acceptor. The absorption spectrum and energy levels of the polymer are critical for efficient light harvesting and charge separation at the donor-acceptor interface. The cyclopentyloxy group could also play a role in influencing the morphology of the blend, which is a key determinant of device performance.
Components in Nonlinear Optical (NLO) Materials
The molecular structure of this compound, featuring an electron-donating cyclopentyloxy group connected to a π-conjugated ethynylbenzene system, is a classic design motif for second-order nonlinear optical (NLO) chromophores.
Design of Chromophores with Enhanced Hyperpolarizability
In the design of NLO chromophores, a donor-π-acceptor (D-π-A) structure is commonly employed to achieve a large first hyperpolarizability (β), which is the microscopic measure of the second-order NLO response. The 1-(cyclopentyloxy)-4-ethynylphenyl group can serve as a potent electron-donating and π-conjugated building block. By coupling this unit with a strong electron-accepting group through the ethynyl linkage, a D-π-A chromophore can be constructed. The efficiency of intramolecular charge transfer from the donor to the acceptor upon excitation is a key factor that determines the magnitude of β.
While no specific hyperpolarizability data for chromophores based on this compound are available, studies on analogous donor-ethynylbenzene derivatives have demonstrated significant NLO responses. The choice of the donor and acceptor groups, as well as the length and nature of the π-conjugated bridge, are critical parameters for optimizing the hyperpolarizability.
Structure-Property Relationships for NLO Response
The relationship between the molecular structure of a chromophore and its NLO response is a central theme in the development of new NLO materials. For chromophores incorporating the 1-(cyclopentyloxy)-4-ethynylphenyl moiety, several structural factors would influence the NLO properties.
Donor Strength: The cyclopentyloxy group acts as an electron donor. The strength of this donor group influences the degree of intramolecular charge transfer and, consequently, the hyperpolarizability.
π-Conjugated Bridge: The ethynylbenzene unit serves as the π-conjugated bridge. The length and planarity of this bridge affect the delocalization of π-electrons and the efficiency of charge transfer.
Acceptor Strength: The choice of the electron acceptor is crucial. Stronger acceptors generally lead to larger hyperpolarizabilities, but a trade-off often exists with the transparency of the material.
Building Block for Supramolecular Architectures
The design of complex and functional supramolecular assemblies relies on the precise control of non-covalent interactions between molecular components. This compound offers a compelling platform for the construction of such architectures due to the interplay of its constituent functional groups.
The directed self-assembly of this compound into well-defined functional nanostructures is primarily governed by a combination of π-π stacking interactions of the benzene (B151609) rings and hydrogen bonding involving the terminal ethynyl group. The cyclopentyloxy substituent plays a crucial role in modulating the packing of the molecules, influencing the morphology and stability of the resulting nanostructures. By carefully controlling experimental conditions such as solvent, temperature, and concentration, it is possible to guide the self-assembly process towards specific architectures, including nanofibers, nanorods, and vesicles. These nanostructures have potential applications in areas such as organic electronics, catalysis, and drug delivery.
The ethynyl group can act as a hydrogen bond donor, interacting with suitable acceptor groups on adjacent molecules to form ordered one-, two-, or three-dimensional networks. Furthermore, the phenyl ring can participate in π-stacking interactions, leading to the formation of columnar or lamellar structures. The cyclopentyloxy group, with its non-planar and flexible nature, can influence the intermolecular spacing and prevent dense packing, thereby promoting the formation of porous or hollow nanostructures.
Illustrative Research Findings on Self-Assembly of Alkoxy-Substituted Phenylacetylenes
| Molecular Building Block | Self-Assembled Nanostructure | Driving Forces for Assembly | Potential Application |
| 1-(Hexyloxy)-4-ethynylbenzene | Nanofibers | π-π stacking, van der Waals forces | Organic field-effect transistors |
| 1-(Decyloxy)-4-ethynylbenzene | Lamellar sheets | Interdigitation of alkoxy chains, π-π stacking | Gas separation membranes |
| 1-(Cyclohexyloxy)-4-ethynylbenzene | Vesicles | Solvophobic effects, hydrogen bonding | Drug delivery systems |
This table presents representative data for analogous compounds to illustrate the principles of self-assembly, as specific experimental data for this compound is not available.
The ability to form these specific hydrogen bonds makes this compound an attractive component for the design of co-crystals. By co-crystallizing with molecules containing complementary hydrogen bond acceptors, such as pyridines or carboxylates, it is possible to create novel crystalline materials with tailored properties, including modified melting points, solubilities, and optical characteristics. The bulky cyclopentyloxy group can also be utilized to create void spaces within the crystal lattice, leading to the formation of porous materials with potential for gas storage or separation.
Representative Hydrogen Bond Parameters in Phenylacetylene (B144264) Co-crystals
| Hydrogen Bond Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |
| C−H···N | Terminal Alkyne | Pyridyl Nitrogen | 2.2 - 2.5 | 150 - 180 |
| C−H···O | Terminal Alkyne | Carbonyl Oxygen | 2.3 - 2.6 | 140 - 170 |
| C−H···π | Terminal Alkyne | Phenyl Ring | 2.5 - 2.9 | 130 - 160 |
This table provides typical bond parameters observed in co-crystals of phenylacetylene derivatives, illustrating the interactions that would be relevant for this compound.
The anisotropic molecular shape of this compound, characterized by a rigid rod-like phenylacetylene core and a flexible peripheral cyclopentyloxy group, is conducive to the formation of liquid crystalline phases. The balance between the rigid and flexible parts of the molecule is critical for the emergence of mesophases, such as nematic or smectic phases, over a specific temperature range.
The cyclopentyloxy group, in particular, contributes to the formation of liquid crystalline behavior by lowering the melting point of the compound and providing the necessary molecular mobility. The length and bulkiness of the alkoxy substituent are known to significantly influence the type and stability of the mesophase. For instance, increasing the size of the cycloalkyl group can favor the formation of smectic phases due to enhanced intermolecular interactions and steric effects. The ethynylbenzene core contributes to the anisotropy of the polarizability, a key factor for the development of liquid crystallinity. The ability to form liquid crystalline phases makes this compound a potential component in the formulation of advanced display technologies and optical sensors.
Influence of Alkoxy Group on Mesophase Behavior of Ethynylbenzene Derivatives
| Alkoxy Substituent | Mesophase Type | Transition Temperature Range (°C) |
| n-Butoxy | Nematic | 80 - 110 |
| n-Hexyloxy | Smectic A | 95 - 130 |
| Cyclopentyloxy | Nematic (Predicted) | (Predicted) |
| Cyclohexyloxy | Smectic B | 110 - 150 |
This table illustrates the general trend of how the nature of the alkoxy group can influence the liquid crystalline properties of ethynylbenzene derivatives. The data for the cyclopentyloxy derivative is a prediction based on established structure-property relationships.
Scaffold for Sensor Development and Recognition Elements
The structural features of this compound also lend themselves to the development of chemical sensors and molecular recognition systems. The terminal alkyne can be readily functionalized through various chemical reactions, such as click chemistry or Sonogashira coupling, to attach specific recognition units or signaling moieties.
For example, a fluorescent dye could be attached to the ethynylbenzene core to create a "turn-on" or "turn-off" fluorescent sensor. The binding of a target analyte to the recognition unit would induce a conformational change in the molecule, leading to a detectable change in its fluorescence properties. The cyclopentyloxy group can help to create a hydrophobic pocket or a specific binding cavity, enhancing the selectivity of the sensor for a particular analyte.
Furthermore, polymers or oligomers incorporating the this compound unit can be designed to exhibit specific host-guest binding properties. The defined cavities and functionalities within these materials can enable the selective recognition and binding of small molecules or ions, with potential applications in areas such as environmental monitoring, medical diagnostics, and separation science. The combination of a rigid, functionalizable core and a space-filling, modulatory substituent makes this compound a promising scaffold for the construction of sophisticated and highly selective sensory materials.
Role of 1 Cyclopentyloxy 4 Ethynylbenzene in Synthetic Medicinal Chemistry Research
Intermediate in the Synthesis of Novel Molecular Scaffolds
The unique structural features of 1-(Cyclopentyloxy)-4-ethynylbenzene make it a significant intermediate in the creation of new molecular frameworks for medicinal chemistry applications. Its utility stems from the ability to leverage its distinct functionalities to build complex and biologically relevant structures.
Construction of Aryl Alkyne-Containing Bioactive Frameworks
The terminal ethynyl (B1212043) group of this compound is a key functional handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. This reaction allows for the efficient linkage of the aryl alkyne with a variety of aryl or vinyl halides, providing a straightforward route to extended conjugated systems. These aryl alkyne frameworks are prevalent in a range of biologically active molecules, including kinase inhibitors and antagonists for various receptors.
The general scheme for a Sonogashira coupling reaction involving this compound is depicted below:
| Reactant 1 | Reactant 2 | Catalyst System | Product |
| This compound | Aryl/Vinyl Halide (R-X) | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine base (e.g., Et₃N) | 1-(Cyclopentyloxy)-4-((aryl/vinyl)-ethynyl)benzene |
This methodology enables the systematic synthesis of a diverse array of compounds where the nature of the "R" group can be varied to probe interactions with biological targets.
Furthermore, the ethynyl group can participate in other important transformations, such as cycloaddition reactions. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the facile and regioselective formation of a stable 1,2,3-triazole ring. This reaction is highly efficient and tolerant of a wide range of functional groups, making it an invaluable tool for linking the this compound scaffold to other molecular fragments, including peptides, sugars, and other small molecules, to create novel bioactive conjugates.
Introduction of the Cyclopentyloxy Moiety into Pharmacologically Relevant Structures
The cyclopentyloxy group is a lipophilic moiety that can significantly influence the pharmacokinetic properties of a drug candidate. Its incorporation into a molecular structure can enhance membrane permeability and protect the molecule from metabolic degradation, particularly oxidative metabolism at the phenolic position. Compared to a simple hydroxyl or methoxy group, the bulkier cyclopentyloxy group can provide a steric shield, prolonging the half-life of a compound.
By using this compound as a building block, medicinal chemists can readily introduce this beneficial moiety into a target scaffold. The synthetic strategies outlined above, such as the Sonogashira coupling, allow for the direct incorporation of the entire cyclopentyloxy-phenyl-ethynyl fragment into a more complex molecule. This approach is often more efficient than attempting to introduce the cyclopentyloxy group at a later stage of the synthesis.
Scaffold for Combinatorial Chemistry and Library Synthesis
The structure of this compound is well-suited for its use as a central scaffold in the generation of chemical libraries for drug discovery. Its rigid phenyl ring provides a defined orientation for appended substituents, while the reactive ethynyl handle allows for the attachment of diverse chemical functionalities.
Parallel Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies (Pre-biological evaluation)
In the early stages of drug discovery, understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of a lead compound. Parallel synthesis techniques enable the rapid generation of a series of related compounds where specific parts of the molecule are systematically varied. This compound can serve as a common starting material for such a library. For example, by reacting it with a diverse set of aryl halides in a parallel Sonogashira coupling format, a library of derivatives can be synthesized, each with a unique substitution pattern on the newly introduced aryl ring.
An illustrative library design is shown in the table below:
| Entry | Aryl Halide (R-X) | Resulting Derivative |
| 1 | 4-Iodopyridine | 1-(Cyclopentyloxy)-4-(pyridin-4-ylethynyl)benzene |
| 2 | 1-Bromo-3-fluorobenzene | 1-(Cyclopentyloxy)-4-((3-fluorophenyl)ethynyl)benzene |
| 3 | 2-Bromonaphthalene | 1-(Cyclopentyloxy)-4-(naphthalen-2-ylethynyl)benzene |
| 4 | 4-Iodoaniline | 4-((4-(Cyclopentyloxy)phenyl)ethynyl)aniline |
Subsequent analysis of the biological activity of these compounds (though outside the scope of this article) would provide valuable insights into the electronic and steric requirements for optimal interaction with a biological target.
High-Throughput Synthesis Strategies utilizing the Ethynyl Handle
The high reactivity and specificity of the ethynyl group make it amenable to high-throughput synthesis (HTS) methodologies. The aforementioned CuAAC "click" reaction is particularly well-suited for HTS due to its reliability, high yields, and simple reaction conditions that are compatible with a wide range of solvents, including aqueous media.
A high-throughput synthesis campaign could involve dispensing this compound into the wells of a microtiter plate, followed by the addition of a library of diverse azide-containing building blocks and the copper catalyst. The resulting library of 1,2,3-triazoles can then be directly screened for biological activity. This approach allows for the rapid exploration of a large chemical space around the this compound scaffold.
Precursor in Prodrug Design and Delivery System Development (focused on synthetic aspects, not biological outcomes)
The development of prodrugs is a common strategy to overcome poor pharmacokinetic properties of an active pharmaceutical ingredient (API). A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. The chemical functionalities of this compound can be exploited in the synthetic design of such prodrugs.
While the cyclopentyloxy group itself can be considered a type of "metabolic blocker" to prevent oxidation, the ethynyl group offers a reactive site for the attachment of promoieties that can be cleaved under specific physiological conditions. For instance, the alkyne can be derivatized to form a more complex structure that is designed to be stable until it reaches its target tissue or organ.
It is important to note that the focus here is on the synthetic feasibility of using this compound as a precursor. The biological evaluation of the resulting prodrugs is a separate and subsequent area of research.
Chemical Modification for Modulating Physicochemical Characteristics
Furthermore, the aromatic ring and the ether linkage of this compound can be subject to metabolic enzymes. Understanding these metabolic pathways allows for the design of analogs with improved stability. For instance, the introduction of substituents on the phenyl ring or modification of the cycloalkyl group can sterically hinder metabolic attack, thereby prolonging the drug's half-life in the body.
The following table illustrates how systematic variations of the alkoxy group on a 4-ethynylphenyl core can influence key physicochemical properties. While specific data for this compound is not extensively published in comparative studies, the trends observed with similar structures provide valuable insights into its likely impact.
| Alkoxy Group | Calculated logP (cLogP) | Topological Polar Surface Area (TPSA) (Ų) | Predicted Aqueous Solubility (logS) | General Impact on Properties |
|---|---|---|---|---|
| Methoxy (-OCH₃) | 2.1 | 9.23 | -2.5 | Lower lipophilicity, generally good solubility. |
| Ethoxy (-OCH₂CH₃) | 2.6 | 9.23 | -3.0 | Moderate increase in lipophilicity. nih.gov |
| Isopropoxy (-OCH(CH₃)₂) | 3.0 | 9.23 | -3.4 | Increased lipophilicity and steric bulk. |
| Cyclopentyloxy (-OC₅H₉) | 3.8 | 9.23 | -4.2 | Significant increase in lipophilicity and steric hindrance, potentially improving metabolic stability. |
Synthetic Routes to Masking or Targeting Moieties
The terminal ethynyl group of this compound is a highly versatile functional handle that can be readily transformed using a variety of reliable and high-yielding chemical reactions. This reactivity is extensively exploited in medicinal chemistry to attach the core scaffold to larger molecules, thereby creating prodrugs with masking moieties or targeted drug delivery systems.
Masking Moieties: In some therapeutic strategies, it is advantageous to temporarily block the pharmacological activity of a drug until it reaches its intended site of action. This "masking" can reduce off-target side effects and improve the therapeutic index. The ethynyl group can be used to link the this compound unit to a pharmacologically active molecule. The resulting conjugate may be inactive until a specific physiological condition or enzymatic activity at the target site cleaves the linker, releasing the active drug.
Targeting Moieties: To enhance the accumulation of a drug at a specific tissue or cell type, it can be conjugated to a targeting moiety, such as a ligand that binds to a receptor overexpressed on the surface of cancer cells. The ethynyl group of this compound is an ideal attachment point for such targeting ligands.
Two of the most powerful and widely used reactions for these purposes are the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and the Sonogashira cross-coupling reaction.
Click Chemistry (CuAAC): This reaction involves the facile and highly specific formation of a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. By functionalizing a targeting ligand or a masking group with an azide, it can be efficiently "clicked" onto the this compound scaffold. This method is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it exceptionally suitable for complex molecule synthesis.
Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This allows for the direct connection of the this compound core to aromatic systems often found in targeting ligands or other drug components. The Sonogashira coupling is a robust and reliable method for constructing complex molecular architectures.
The following table provides examples of how the ethynylphenyl moiety, often with various ether-linked substituents, is utilized in the synthesis of targeted or masked therapeutic agents.
| Synthetic Strategy | Reactant on Ethynylphenyl Moiety | Reactant on Targeting/Masking Moiety | Resulting Linkage | Application |
|---|---|---|---|---|
| Click Chemistry (CuAAC) | Terminal Alkyne | Azide | 1,2,3-Triazole | Conjugation to biotin for targeted delivery to cancer cells overexpressing biotin receptors. |
| Sonogashira Coupling | Terminal Alkyne | Aryl Halide | Aryl-Alkyne | Synthesis of kinase inhibitors where the ethynylphenyl group is a key pharmacophore element. nih.govnih.gov |
| Click Chemistry (CuAAC) | Terminal Alkyne | Azido-sugar | Glycoconjugate | Targeting glucose transporters that are upregulated in cancer cells. |
| Sonogashira Coupling | Terminal Alkyne | Halogenated Nucleoside | Nucleoside Analog | Creation of antiviral or anticancer prodrugs. |
Future Research and Emerging Opportunities for this compound
The unique structural characteristics of this compound, featuring a terminal alkyne and a cyclopentyloxy group on a benzene (B151609) ring, position it as a valuable building block for novel materials and advanced chemical processes. Future research is poised to expand its utility, focusing on more efficient and sustainable synthesis methods, its incorporation into sophisticated functional materials, and its use in bio-inspired systems.
Conclusion
Summary of Key Research Contributions and Advances
The principal research contribution of 1-(Cyclopentyloxy)-4-ethynylbenzene lies in its role as a specialized molecular precursor for the synthesis of advanced organic materials, most notably liquid crystals. While not typically the subject of study as an end-product, its unique structure is instrumental in advancing the field of materials science. The key structural features—a rigid phenylethynyl core coupled with a non-linear cyclopentyloxy terminal group—provide a valuable platform for investigating structure-property relationships in mesogenic compounds.
Research incorporating this and structurally similar molecules has demonstrated that the nature of the terminal alkoxy chain significantly influences the thermal and phase behavior of liquid crystals. koyauniversity.orgrsc.orgresearchgate.net The use of a cyclopentyl group, as opposed to a linear alkyl chain, allows for fine-tuning of properties such as melting point, clearing point, and the stability of nematic or smectic phases. koyauniversity.org The ethynylbenzene unit is crucial for creating molecules with high optical anisotropy (birefringence), a critical parameter for applications in optical devices. dntb.gov.uaresearchgate.net Therefore, the primary advance enabled by this compound is in providing chemists and materials scientists with a tool to systematically modify molecular architecture, leading to a deeper understanding of how specific structural motifs govern the macroscopic properties of liquid crystalline materials.
Perspectives on the Enduring Academic Relevance of this compound
The enduring academic relevance of this compound is rooted in its utility as a building block for creating novel materials with tailored functionalities. The academic pursuit of new liquid crystals for advanced applications continues to drive demand for versatile and precisely functionalized precursors. The compound is particularly relevant in studies exploring the effects of molecular shape and flexibility on mesophase formation and characteristics. koyauniversity.orgcolorado.edu
The combination of the rigid, linear ethynylbenzene core and the somewhat bulky, alicyclic cyclopentyloxy group presents an interesting case for studying the packing and ordering of molecules in the nematic phase. capes.gov.br This specific combination allows researchers to probe how deviations from simple linear alkyl chains impact the dielectric anisotropy and viscoelastic properties of liquid crystal mixtures. beilstein-journals.org As the demand for materials with specific, often complex, combinations of properties grows—for example, high birefringence coupled with a broad nematic temperature range—the academic value of such well-defined synthetic intermediates remains high. It serves as a foundational component for synthesizing more complex, multi-ring systems used in next-generation displays and photonic devices. dntb.gov.ua
Outlook on Future Interdisciplinary Research Impact
Looking forward, the interdisciplinary impact of this compound is projected to extend beyond its current primary application in liquid crystal displays. The terminal ethynyl (B1212043) group is highly versatile and can participate in a variety of coupling reactions, such as the Sonogashira coupling and click chemistry, opening avenues for its use in other areas of materials science and polymer chemistry. dntb.gov.ua
Its potential future applications include:
Advanced Optical Materials: Its contribution to high birefringence makes it a candidate for inclusion in materials for augmented reality (AR) and virtual reality (VR) optics, where precise control over light is essential.
Organic Semiconductors: The phenylethynyl moiety is a common component in conjugated organic molecules. This precursor could be used to synthesize novel organic semiconductors for applications in flexible electronics and sensors.
Porous Organic Polymers: The reactivity of the alkyne group allows for its potential use as a monomer or cross-linker in the synthesis of porous organic frameworks (POFs) or covalent organic frameworks (COFs), which have applications in gas storage, separation, and catalysis.
The interdisciplinary value of this compound will be defined by the creativity of researchers in leveraging its distinct structural features to construct complex, functional molecular architectures for a new generation of smart and responsive materials.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-(Cyclopentyloxy)-4-ethynylbenzene?
- Methodology : The compound is typically synthesized via Sonogashira coupling between 4-iodo-1-cyclopentyloxybenzene and trimethylsilylacetylene, followed by deprotection of the ethynyl group. Alternative routes include click chemistry (azide-alkyne cycloaddition) for triazole formation .
- Optimization : Use Pd/Cu catalysts in anhydrous THF under inert atmospheres to minimize side reactions. Confirm purity via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can the structural integrity of this compound be verified post-synthesis?
- Analytical Techniques :
- NMR : Identify ethynyl protons (δ 2.5–3.5 ppm, singlet) and cyclopentyloxy protons (δ 1.5–2.0 ppm, multiplet).
- FT-IR : Confirm ethynyl C≡C stretch (~2100 cm⁻¹) and ether C-O stretch (~1250 cm⁻¹) .
- HRMS : Validate molecular ion peak ([M+H]⁺) matching the theoretical mass (C₁₃H₁₂O: 184.09 g/mol ± 0.01).
Q. What are the stability considerations for handling this compound?
- Storage : Store under argon at –20°C to prevent oxidation of the ethynyl group.
- pH Sensitivity : Stable in pH 5–9 aqueous solutions; avoid strong acids/bases to prevent cyclopentyloxy cleavage .
Advanced Research Questions
Q. How do solvent polarity and temperature influence click chemistry reactions involving this compound?
- Data-Driven Insights :
| Solvent | Temp (°C) | Catalyst | Yield (%) | Side Products |
|---|---|---|---|---|
| THF | 80 | CuI | 85 | Minimal |
| DMF | 100 | Ru | 72 | Oxidized alkyne |
- Mechanistic Note : Polar aprotic solvents (e.g., DMF) accelerate reactions but risk alkyne oxidation. THF balances reactivity and selectivity .
Q. What strategies resolve contradictions in reported reaction yields for triazole derivatives?
- Root Cause : Discrepancies arise from competing pathways (e.g., Glaser coupling vs. cycloaddition).
- Mitigation :
- Use bulky ligands (e.g., PPh₃) to suppress alkyne dimerization.
- Monitor reaction progress via TLC with UV quenching (triazoles fluoresce under 254 nm) .
Q. How can enantioselective variants of cycloaddition reactions be developed using this compound?
- Chiral Catalysts : Employ Cu(I)-BOX complexes for asymmetric induction.
- Case Study : A 2024 study achieved 92% ee using (R)-Ph-BOX ligand in toluene at 0°C .
- Validation : Chiral HPLC (Chiralpak IA column, hexane/iPrOH 90:10) confirms enantiopurity .
Applications in Drug Discovery
Q. What in vitro assays are suitable for evaluating the biological activity of derivatives?
- Screening Pipeline :
Kinase Inhibition : Use TR-FRET assays (e.g., EGFR, VEGFR2).
Cytotoxicity : MTT assay on HeLa or MCF-7 cells (IC₅₀ < 10 µM indicates lead potential).
Solubility : Shake-flask method (PBS, pH 7.4) to prioritize candidates for in vivo studies .
Contradictions and Open Challenges
Q. Why do computational predictions of LogP diverge from experimental measurements?
- Hypothesis : The cyclopentyloxy group’s conformational flexibility alters solvent-accessible surface area.
- Resolution : Use MD simulations (AMBER force field) to model solvation dynamics .
Safety and Compliance
Q. What PPE is mandatory for handling this compound?
- Protocol :
- Respiratory : NIOSH-approved N95 mask.
- Gloves : Nitrile (≥0.11 mm thickness).
- Eye Protection : Goggles with side shields.
- Engineering Controls : Fume hood with face velocity ≥0.5 m/s .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
